

Application Notes and Protocols for ATR-IN-30 In Vitro Assays

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Compound of Interest

Compound Name: ATR-IN-30

Cat. No.: B12372305

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These application notes provide a comprehensive overview of the in vitro assays relevant to the characterization of **ATR-IN-30**, a selective ligand for the Ataxia Telangiectasia and Rad3-related (ATR) kinase. The protocols outlined below are designed for researchers, scientists, and drug development professionals to assess the biochemical and cellular activity of ATR inhibitors.

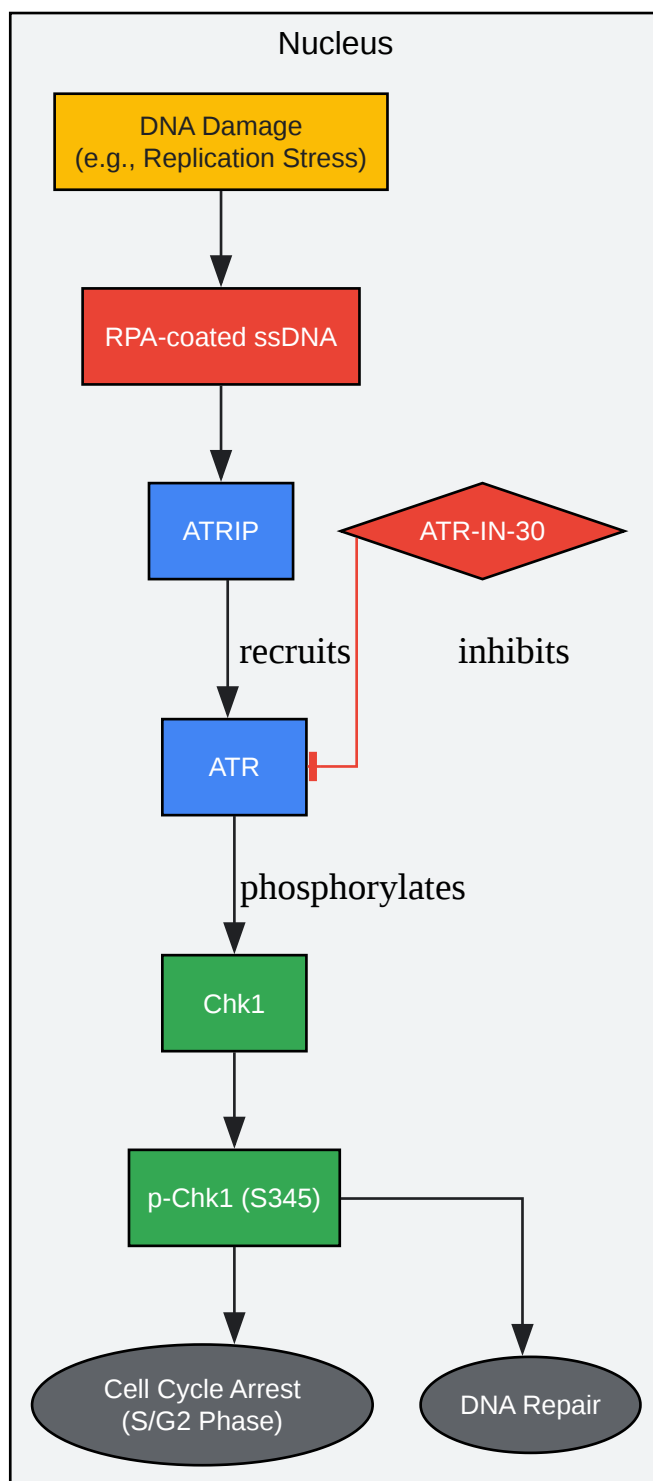
Introduction

Ataxia Telangiectasia and Rad3-related (ATR) is a critical serine/threonine-specific protein kinase involved in the DNA damage response (DDR) pathway.[1][2][3] ATR is activated by single-strand DNA breaks and plays a pivotal role in maintaining genomic stability, particularly in response to replication stress.[3] Consequently, inhibition of ATR is a promising therapeutic strategy in oncology, as many cancer cells exhibit high levels of replication stress and are highly dependent on the ATR pathway for survival.[2] **ATR-IN-30** has been identified as a selective ATR ligand, which can be utilized in the synthesis of ATR PROTACs (Proteolysis Targeting Chimeras).[4] This document provides detailed protocols for the in vitro characterization of **ATR-IN-30**'s inhibitory activity.

Mechanism of Action: ATR Signaling in DNA Damage Response

Under normal conditions, ATR is activated in response to replication stress or DNA damage.[1] Once activated, ATR phosphorylates a number of downstream substrates, most notably the

checkpoint kinase Chk1.[1] This phosphorylation event initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair and preventing the propagation of genetic errors.[1][5] ATR inhibitors block the kinase activity of ATR, thereby preventing the phosphorylation of Chk1 and other key proteins.[1] This abrogation of the DNA damage checkpoint forces cells to proceed through the cell cycle with damaged DNA, which can lead to mitotic catastrophe and cell death, a particularly effective strategy against cancer cells that often harbor defects in other DNA repair pathways.[1]



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Caption: ATR Signaling Pathway and Point of Inhibition by **ATR-IN-30**.

Data Presentation

The following tables present representative data for well-characterized ATR inhibitors. Specific quantitative data for **ATR-IN-30** is not currently available in the public domain and would need to be determined experimentally using the protocols described below.

Table 1: Biochemical Potency of Representative ATR Inhibitors

Compound	Target	IC50 (nM)	Assay Type
ATRN-119	ATR	<20	In vitro biochemical kinase assay
VE-822 (Berzosertib)	ATR	2.6	In vitro biochemical kinase assay
AZD6738 (Ceralasertib)	ATR	1	In vitro biochemical kinase assay

Note: Data for ATRN-119 is from reference. Data for VE-822 and AZD6738 are representative values from publicly available information.

Table 2: Cellular Activity of Representative ATR Inhibitors

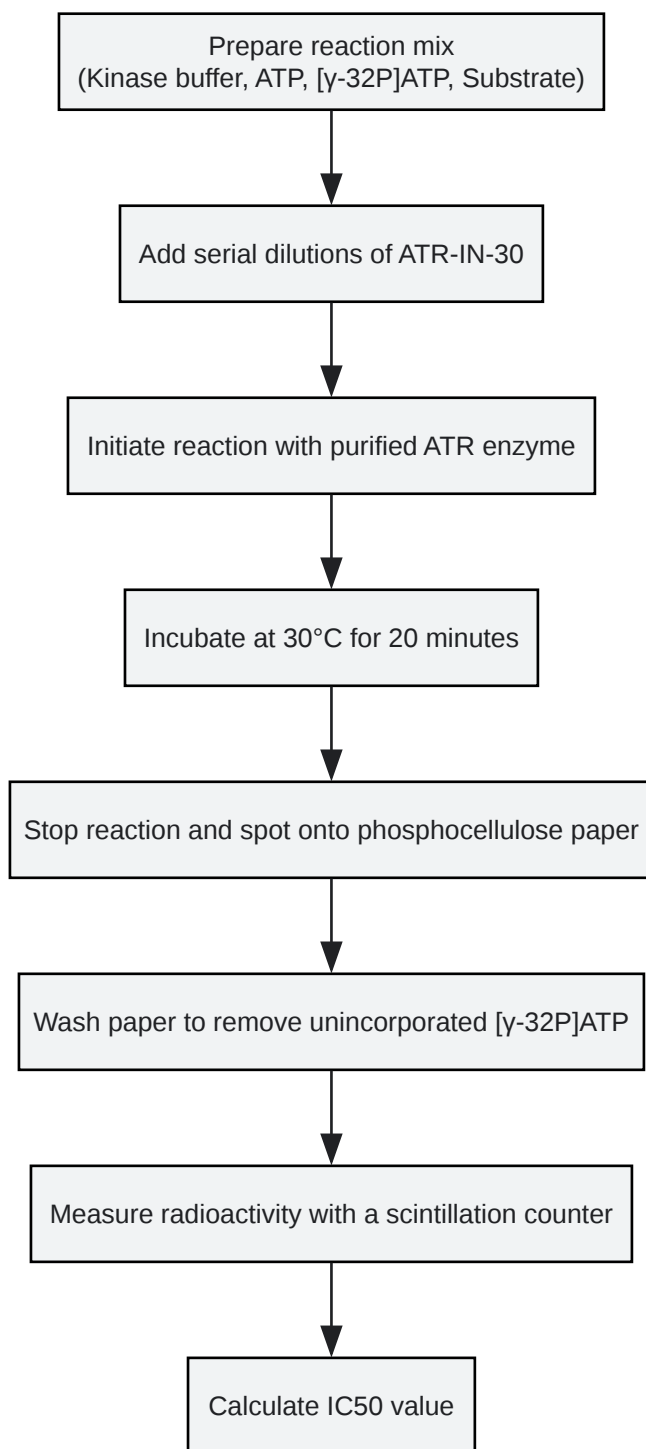
Compound	Cell Line	Endpoint	IC50 (μM)	Combination Agent
AZD6738	HCT116 (Colon Carcinoma)	Cell Viability	≥1	Monotherapy
AZD6738	HT29 (Colorectal Adenocarcinoma)	Cell Viability	≥1	Monotherapy
VE-822	Liposarcoma Cells	p-Chk1 (Ser345) Inhibition	Not specified	Doxorubicin

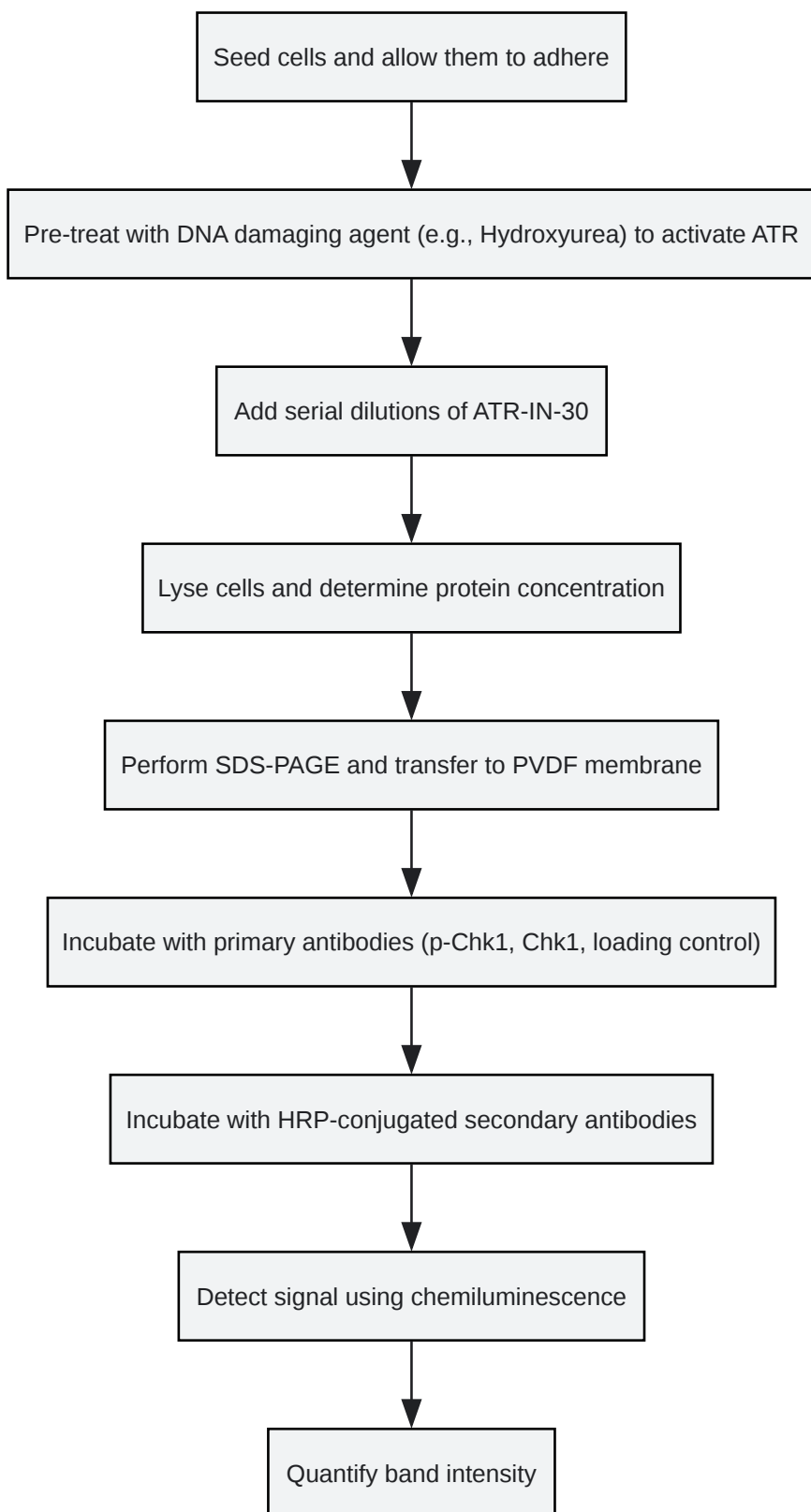
Note: Data is representative for the indicated ATR inhibitors and is intended to illustrate expected outcomes.[\[2\]](#)

Experimental Protocols

Biochemical ATR Kinase Assay

Objective: To determine the direct inhibitory activity of **ATR-IN-30** on purified ATR kinase.





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